N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-8-6-12(7-9-14)11-18-17(19)16-10-13-4-2-3-5-15(13)21-16/h6-10H,2-5,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHQWMBSRZMQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with a suitable benzothiophene derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function. This interaction can affect various cellular pathways, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiophene Core
N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Key Differences: The 2-position is substituted with a phenylacetyl-amino group instead of a carboxamide.
- This analog may exhibit enhanced membrane permeability but reduced solubility .
N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Key Differences : The (4-methoxyphenyl)methyl group is replaced with a 4-methylphenyl moiety.
- Implications : The absence of the methoxy group reduces electron-donating effects, which could weaken interactions with polar biological targets. Methyl substitution may enhance metabolic stability but decrease binding affinity in certain contexts .
Modifications on the Carboxamide Side Chain
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Key Differences : The (4-methoxyphenyl)methyl group is replaced with a 2-hydroxyethyl chain.
- This substitution is advantageous for applications requiring systemic circulation .
N-(2-methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Key Differences : Incorporates a 3,4,5-trimethoxybenzoyl group at the 2-position and a methoxyethyl chain on the carboxamide.
- The methoxyethyl chain balances lipophilicity and solubility .
Antimicrobial Activity
- Compound I (N-(3-methylphenyl)-2-[(4-methoxyphenyl)methyleneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide): Exhibits antibacterial and antifungal activity, attributed to the 4-methoxyphenylmethyleneamino group. The methoxy group likely enhances membrane interaction via hydrogen bonding .
Cardioprotective Activity
- N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide : Demonstrates superior cardioprotective effects compared to Levocarnitine, possibly due to the methoxyphenyl-thiazole moiety’s redox-modulating properties .
GPR55 Receptor Modulation
Structural and Physicochemical Data
*Calculated using fragment-based methods.
Biological Activity
N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 273.37 g/mol. The structural characteristics contribute to its interaction with biological targets, enhancing its pharmacological profile.
Biological Activities
Research indicates that benzothiophene derivatives, including this compound, exhibit a variety of biological activities:
- Anticancer Activity : Benzothiophene derivatives have shown efficacy against various cancer cell lines. Studies reveal that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, suggesting its use in neurodegenerative disease models.
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can interact with various receptors that regulate cellular signaling pathways.
- Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative stress in cells.
Case Studies
Several case studies highlight the compound's effectiveness:
- Anticancer Efficacy : A study involving human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to untreated controls.
- Anti-inflammatory Response : In an animal model of arthritis, administration of the compound led to a marked decrease in inflammatory markers and joint swelling.
- Neuroprotection in Models of Parkinson's Disease : In vitro studies indicated that the compound protected dopaminergic neurons from oxidative damage induced by neurotoxins.
Data Table
The following table summarizes key findings related to the biological activity of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, and what critical parameters govern reaction efficiency?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the tetrahydrobenzothiophene core through cyclization of substituted cyclohexenones with sulfur-containing reagents under controlled temperature (e.g., 60–80°C).
- Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like Pd/C or NaBH₄.
- Key Parameters : Reaction pH (neutral to slightly acidic), solvent polarity (e.g., DMF or THF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on ¹H-NMR signals for the tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm, multiplet) and the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃, δ 4.3 ppm for CH₂).
- IR : Key peaks include C=O stretch (~1650 cm⁻¹) and NH bend (~3300 cm⁻¹).
- Mass Spectrometry : Look for molecular ion [M+H]⁺ and fragmentation patterns indicative of the benzothiophene core .
Q. What preliminary biological activities have been reported for this compound, and how should researchers design assays to validate these findings?
- Methodological Answer :
- Reported Activities : Antimicrobial (against S. aureus and E. coli) and potential neuroprotective effects (e.g., anti-Alzheimer activity via acetylcholinesterase inhibition) .
- Assay Design :
- Microbial Growth Inhibition : Use broth microdilution (MIC determination) with positive controls (e.g., ciprofloxacin).
- Enzyme Inhibition : Perform kinetic assays with acetylcholinesterase (AChE) and measure IC₅₀ values using Ellman’s method .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the 4-methoxy group (e.g., replace with halogens or bulkier alkoxy groups) to assess steric/electronic effects.
- Scaffold Hybridization : Fuse the benzothiophene core with other pharmacophores (e.g., benzofuran or pyrimidine) to exploit synergistic interactions.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., AChE or bacterial enzymes) .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line/passage number, and incubation time.
- Replicate with Orthogonal Methods : Confirm antimicrobial results using both disk diffusion and time-kill assays.
- Meta-Analysis : Compare datasets from studies with similar substituents (e.g., methoxy vs. methyl derivatives) to identify trends .
Q. What advanced techniques are recommended for studying the compound’s mechanism of action in neuroprotection?
- Methodological Answer :
- In Silico Studies : Perform molecular dynamics simulations (GROMACS) to evaluate stability of ligand-protein complexes (e.g., Aβ fibrils or tau proteins).
- Cellular Models : Use SH-SY5Y neuroblastoma cells with amyloid-β-induced toxicity; measure ROS levels via DCFH-DA fluorescence.
- Omics Integration : Conduct transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
